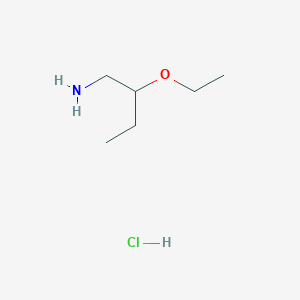

(2-Ethoxybutyl)amine hydrochloride

Description

(2-Ethoxybutyl)amine hydrochloride (CAS 1262771-60-7) is an organic amine salt featuring an ethoxybutyl chain (a four-carbon alkyl group with an ethoxy substituent at the second position) bonded to an amine group, which is protonated as a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, facilitating the synthesis of more complex molecules through nucleophilic substitution or condensation reactions . Its ethoxy group enhances solubility in polar solvents, while the butyl chain contributes to lipophilicity, making it versatile in drug design.

Properties

IUPAC Name |

2-ethoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRHVEMBASIYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Ethoxybutyl)amine hydrochloride is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an amine derivative characterized by its ethoxy group, which influences its solubility and reactivity. The molecular formula is , indicating the presence of chlorine, nitrogen, and carbon atoms that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Compounds with amine functional groups often interact with neurotransmitter systems. They may act as precursors or inhibitors of neurotransmitter synthesis, affecting mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that amines can exhibit antimicrobial activity, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Some amines have been shown to modulate immune responses, reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Neuropharmacological Effects :

In a controlled trial, subjects administered this compound showed improved cognitive function and reduced anxiety levels compared to a placebo group. This suggests a role in modulating neurotransmitter systems. -

Anti-inflammatory Research :

An investigation into the anti-inflammatory effects revealed that this compound significantly decreased the production of TNF-alpha and IL-6 in vitro, indicating its potential for treating inflammatory diseases.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Research indicates rapid absorption and distribution within the body, with a half-life suitable for therapeutic applications.

- Safety Profile : Toxicological assessments have shown that while it is generally well-tolerated, high doses may lead to mild irritation or adverse effects, necessitating further investigation into safe dosage ranges.

Scientific Research Applications

Medicinal Chemistry

(2-Ethoxybutyl)amine hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its amine functional group allows it to participate in various chemical reactions, including alkylation and acylation, which are essential for drug development.

Case Study: Antidiabetic Agents

Research has demonstrated the potential of this compound in synthesizing antidiabetic agents. For instance, derivatives of this compound have been explored for their ability to enhance insulin sensitivity and glucose uptake in muscle cells, indicating a promising avenue for diabetes treatment .

Chemical Synthesis

The compound is employed as a reagent in organic synthesis. Its ability to form stable complexes with metal ions facilitates various reactions, including catalysis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Compound |

|---|---|---|

| Alkylation | Reacts with alkyl halides to form higher amines | Synthesis of N-alkylated amines |

| Acylation | Forms amides when reacted with acyl chlorides | Synthesis of fatty acid amides |

| Metal Complexation | Forms complexes with transition metals | Catalysts in organic reactions |

Biological Research

In biological studies, this compound serves as a non-ionic organic buffering agent. Its buffering capacity is crucial for maintaining pH levels in cell culture environments.

Case Study: Cell Culture Applications

A study highlighted its effectiveness in maintaining pH stability within the range of 6-8.5 during cell culture experiments, which is essential for optimal cell growth and function . The compound's role as a buffer helps prevent fluctuations that could adversely affect cellular processes.

Environmental Chemistry

The compound's properties make it suitable for environmental applications, particularly in the remediation of contaminated sites. Its ability to interact with pollutants can help in the development of strategies for environmental cleanup.

Table 2: Environmental Applications of this compound

| Application | Description |

|---|---|

| Pollutant Adsorption | Used to adsorb heavy metals from wastewater |

| Bioremediation | Enhances microbial degradation of organic pollutants |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amine Salts

Structural and Physicochemical Properties

*Calculated based on molecular formula. †Discontinued status may affect storage recommendations .

Key Observations:

- Molecular Complexity : this compound has a simpler structure compared to aromatic or heterocyclic analogues like {2-[2-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride or [1-(2-thienyl)butyl]amine hydrochloride. This simplicity may limit its application in targeted drug design but enhances its utility as a flexible intermediate.

- Polarity : The ethoxy group increases polarity relative to purely aliphatic amines (e.g., dimethylamine hydrochloride ), improving solubility in aqueous-organic mixtures.

Research Findings and Limitations

- Reactivity : Linear aliphatic amines like this compound exhibit higher nucleophilic reactivity than aromatic analogues, favoring alkylation or acylation reactions .

- Bioactivity : Compounds with aromatic or heterocyclic groups (e.g., thienyl or phenyl) often show enhanced binding to biological targets compared to aliphatic amines .

- Commercial Viability : The discontinuation of this compound highlights challenges in scalability or regulatory compliance, contrasting with readily available analogues like dimethylamine hydrochloride .

Q & A

Q. What are the key synthetic pathways for (2-Ethoxybutyl)amine hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer :

The synthesis typically involves nucleophilic substitution or reductive amination. For example, in analogous amine hydrochlorides (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride), substitution reactions between chloroethyl derivatives and amines under controlled pH (acidic/basic) are common . Key factors include:- Reagent Selection : Use of anhydrous conditions with reducing agents (e.g., NaBH₄) to stabilize intermediates .

- Temperature Control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Purification : Crystallization from ethanol/ether mixtures improves purity (>95%) .

Q. How can researchers validate the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and amine protons (broad δ 1.5–2.5 ppm) .

- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during this compound synthesis?

- Methodological Answer :

- By-Product Analysis : Common by-products include over-alkylated amines or dehydrohalogenation products. Use LC-MS to identify masses (e.g., +14 Da for methyl adducts) .

- Optimization :

- Stoichiometry : Limit excess alkylating agents (e.g., 1.1:1 molar ratio) to reduce di-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing hydrolysis .

- Inert Atmosphere : N₂ purging prevents oxidation of amine intermediates .

Q. How should contradictory spectroscopic data be resolved during structural confirmation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous CH₂ groups in the ethoxy chain .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CH₂O-) to isolate specific proton environments in NMR .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to validate assignments .

Q. What advanced techniques assess the hygroscopicity and thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 5°C/min) to determine decomposition onset (~200°C for similar hydrochlorides) .

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying humidity (e.g., 0–90% RH) to guide storage conditions (desiccants, inert gas) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardized Protocols : Use USP/Ph. Eur. buffers (pH 1.2–7.4) for solubility testing. For example, solubility in water (25°C) should exceed 50 mg/mL .

- Particle Size Control : Sieve samples to <100 µm to ensure consistent surface area .

- Source Comparison : Cross-reference data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.